6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications as a pharmaceutical agent. This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with a piperazine moiety and a carbonitrile functional group. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, enhancing its solubility and stability in aqueous environments.
This compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The piperazine moiety, a six-membered ring containing two nitrogen atoms, is often incorporated into drug design due to its ability to enhance pharmacological properties.
The synthesis of 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride can be approached through several methods, often involving multi-step synthetic pathways.
The compound may undergo various chemical reactions typical for pyrimidine derivatives:
The mechanism of action for 6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride is likely related to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures often act as inhibitors of specific kinases or enzymes involved in disease processes, such as cancer or inflammation. The precise mechanism would require further investigation through biochemical assays to elucidate its effects on target proteins.
6-Methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride has potential applications in scientific research, particularly in drug discovery and development:
The synthesis of 6-methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile dihydrochloride (CAS 1225334-36-0) follows a multi-step sequence that strategically incorporates key functional groups while maintaining molecular integrity. The core pyrimidine ring is typically constructed from 6-methylpyrimidine derivatives, where the 2- and 4-positions are activated for functionalization. A common approach begins with 4-chloro-6-methylpyrimidin-2-amine or analogous precursors, where the chlorine at the 4-position serves as a leaving group for nucleophilic displacement [3] .
The carbonitrile group installation employs two principal strategies:
Critical optimization parameters include:
Table 1: Reaction Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Time (h) | Yield (%) | By-Products |
---|---|---|---|---|
4-Chlorination | POCl₃, reflux | 4–6 | 85–92 | Phosphorylated adducts |
4-Cyanation | NaCN, DMF, 110°C | 10–12 | 60–75 | Hydrolyzed nitrile (carboxamide) |
Piperazine coupling | Piperazine, K₂CO₃, DMF, 80°C | 6–8 | 70–85 | Bis-alkylated piperazine |
Salt formation | HCl (g) in ethanol | 1–2 | 90–95 | Neutral base impurities |
Post-cyanation, the intermediate 4-cyano-6-methyl-2-(methylsulfanyl)pyrimidine undergoes oxidation to convert the methylsulfanyl group to a superior leaving group (methylsulfonyl or sulfoxide) using meta-chloroperbenzoic acid. This enables subsequent piperazine introduction via nucleophilic displacement at the 2-position [8].
Piperazine incorporation occurs through aromatic nucleophilic substitution (SNAr) at the 2-position of the 4-cyanopyrimidine scaffold. This step is pivotal for conferring water solubility and biological activity to the molecule. The reaction proceeds efficiently due to:
Coupling methodologies include:
Steric and conformational factors significantly influence coupling efficiency:
Table 2: Piperazine Coupling Method Comparison
Method | Catalyst/Base | Temperature (°C) | Yield Range (%) | Impurity Profile |
---|---|---|---|---|
Classical SNAr | K₂CO₃ | 80–90 | 70–85 | Bis-alkylated piperazine (5–8%) |
Pd-catalyzed amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 50–60 | 82–90 | Pd residues (200–500 ppm) |
Microwave-assisted | DIPEA, no catalyst | 120 (closed vessel) | 85–92 | Dehalogenated pyrimidine (3%) |
The final dihydrochloride salt formation and purification are critical for achieving pharmaceutical-grade material. The free base 6-methyl-2-(piperazin-1-yl)pyrimidine-4-carbonitrile is dissolved in anhydrous ethanol or isopropanol and treated with hydrogen chloride gas or concentrated hydrochloric acid (2.2–2.5 equiv) at 0–5°C to precipitate the salt [3].
Key purification techniques involve:
Stability considerations during purification:
Table 3: Physicochemical Properties of Purified Dihydrochloride Salt
Property | Value | Analytical Method | Significance |
---|---|---|---|
Solubility (H₂O) | 50 ± 2 mg/mL (25°C) | USP <911> | Ensures bioavailability |
Crystal form | Monoclinic, P2₁/c | X-ray diffraction | Dictates dissolution kinetics |
Water content | ≤0.5% w/w | Karl Fischer titration | Prevents hydrate formation |
Residual solvents | <500 ppm ethanol | GC-FID | Meets ICH Q3C guidelines |
Chloride content | 25.6% (theory: 25.7%) | Argentometric titration | Confirms stoichiometry |
Final quality control employs orthogonal methods: proton nuclear magnetic resonance (δ 3.20–3.80 ppm, piperazine CH₂; δ 7.05 ppm, pyrimidine H-5), infrared spectroscopy (C≡N stretch: 2240 cm⁻¹; piperazine N-H: 3300 cm⁻¹), and mass spectrometry (m/z 215.1 [M-2HCl + H]⁺). Phase purity is verified via powder X-ray diffraction, showing characteristic peaks at 2θ = 12.8°, 15.3°, and 25.6° [3].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5